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molecular formula C12H11NO3 B8421533 2-acetonyl-7-methyl-4H-3,1-benzoxazin-4-one CAS No. 56476-49-4

2-acetonyl-7-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B8421533
M. Wt: 217.22 g/mol
InChI Key: NUIBTMJLDURUDN-UHFFFAOYSA-N
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Patent
US04013665

Procedure details

A mixture of 4-methylanthranilic acid (25.0 g., 0.17 mole) and diketene (13.95 g., 0.17 mole) in CCl4 (250 ml.) was heated at reflux for 2.5 hours. Acetic anhydride (18.3 g., 0.18 mole) was added and the mixture was stirred under reflux for 16 hours. The mixture then was cooled and the product isolated by filtration; upon recrystallization there was obtained 2-acetonyl-7-methyl-4H-3,1-benzoxazin-4-one (17.4 g., 48 percent), mp 142°-144° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.95 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[CH2:12]=[C:13]1[O:17][C:15](=O)[CH2:14]1.C(OC(=O)C)(=O)C>C(Cl)(Cl)(Cl)Cl>[CH2:14]([C:15]1[O:7][C:6](=[O:8])[C:5]2[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][C:4]=2[N:11]=1)[C:13]([CH3:12])=[O:17]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC=1C=C(C(C(=O)O)=CC1)N
Name
Quantity
13.95 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was cooled
CUSTOM
Type
CUSTOM
Details
the product isolated by filtration
CUSTOM
Type
CUSTOM
Details
upon recrystallization there

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)C1=NC2=C(C(O1)=O)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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